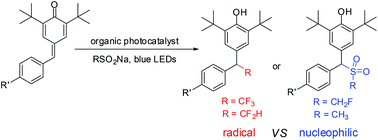Redox-neutral tri-/difluoromethylation of para-quinone methides with sodium sulfinates†
Organic Chemistry Frontiers Pub Date: 2018-05-17 DOI: 10.1039/C8QO00428E
Abstract
The radical tri-/difluoromethylation of para-quinone methides with readily available sodium tri-/difluoromethanesulfinate via organic photoredox catalysis is described. This reaction is external oxidant free and exhibits wide functional group compatibility, providing the desired products in useful yields. However, the reaction of para-quinone methides with CH2FSO2Na and CH3SO2Na under the optimal conditions gives the nucleophilic conjugate addition products. The results indicate that the strong inductive effect of the fluorine atom may play a critical role in the reactivity of the sodium sulfinates.


Recommended Literature
- [1] Hybrid materials
- [2] Simultaneously enhancing the performance of perovskite solar cells and suppressing lead leakage via an interface modification strategy†
- [3] Contents list
- [4] Benefits of very thin PCBM and LiF layers for solution-processed p–i–n perovskite solar cells†
- [5] Why does the cyclic pentazolate anion fail to undergo N-oxidization in oxone solution?†
- [6] Structure–properties relationship of fatty acid-based thermoplastics as synthetic polymer mimics
- [7] Quinoline, quinazoline and acridone alkaloids
- [8] Isotopic composition of silicon measured by multicollector plasma source mass spectrometry in dry plasma mode
- [9] Interspecies prediction of oral pharmacokinetics of different lacidipine formulations from dogs to human: physiologically based pharmacokinetic modelling combined with biorelevant dissolution
- [10] Correction: Cobalt ion-coordinated self-assembly synthesis of nitrogen-doped ordered mesoporous carbon nanosheets for efficiently catalyzing oxygen reduction










